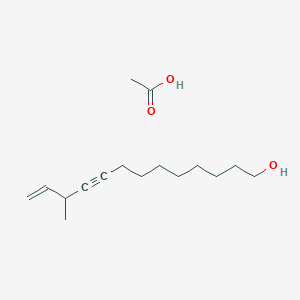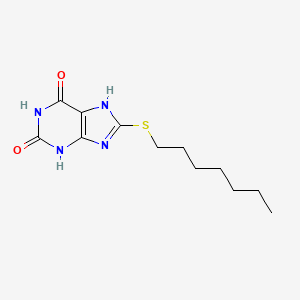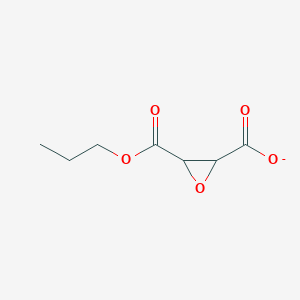![molecular formula C7H12O3 B14462365 Tetrahydro-2H,4H,5H-pyrano[2,3-d][1,3]dioxine CAS No. 65858-57-3](/img/structure/B14462365.png)
Tetrahydro-2H,4H,5H-pyrano[2,3-d][1,3]dioxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydro-2H,4H,5H-pyrano[2,3-d][1,3]dioxine is a heterocyclic compound characterized by a six-membered ring containing oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydro-2H,4H,5H-pyrano[2,3-d][1,3]dioxine typically involves multicomponent reactions (MCRs). These reactions are advantageous due to their efficiency, high yields, and environmentally friendly nature. One common method involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under catalytic conditions .
Industrial Production Methods: Industrial production of this compound often employs magnetically recoverable catalysts, which facilitate the separation of the catalyst from the reaction mixture using an external magnet. This method enhances the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Tetrahydro-2H,4H,5H-pyrano[2,3-d][1,3]dioxine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and alkylation reactions are common, with reagents like halogens and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxygenated derivatives, while reduction can produce alcohols and other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Tetrahydro-2H,4H,5H-pyrano[2,3-d][1,3]dioxine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly as inhibitors for specific enzymes and receptors.
Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Wirkmechanismus
The mechanism of action of Tetrahydro-2H,4H,5H-pyrano[2,3-d][1,3]dioxine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or antitumor activity .
Vergleich Mit ähnlichen Verbindungen
Pyrano[2,3-d]pyrimidine-2,4-dione: Known for its antitumor activity and potential as a PARP-1 inhibitor.
2-Amino-4H-pyran-3-carbonitrile: Exhibits a wide range of biological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness: Tetrahydro-2H,4H,5H-pyrano[2,3-d][1,3]dioxine stands out due to its unique structural features, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad spectrum of applications make it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
65858-57-3 |
|---|---|
Molekularformel |
C7H12O3 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
4,4a,5,6,7,8a-hexahydropyrano[2,3-d][1,3]dioxine |
InChI |
InChI=1S/C7H12O3/c1-2-6-4-8-5-10-7(6)9-3-1/h6-7H,1-5H2 |
InChI-Schlüssel |
VLQQSTOMCPTUSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2COCOC2OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[6-Amino-1-(2-hydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]acetamide](/img/structure/B14462311.png)

![1-[4-Methyl-1-(prop-1-en-2-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14462315.png)
![Methyl 4-[[2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-dioxolan-2-yl]methylsulfanyl]benzoate](/img/structure/B14462320.png)







![1,1'-[Sulfinylbis(methylene)]bis(4-methylbenzene)](/img/structure/B14462371.png)
